![molecular formula C18H23NO3S B345312 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 616214-78-9](/img/structure/B345312.png)
1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved through organocatalytic formal [4 + 2] cycloaddition reactions . This method allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Scientific Research Applications
Indolylarylsulfones and HIV-1 Inhibition
Indolylarylsulfones have been studied for their potent activity as human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. Research by Famiglini and Silvestri (2018) highlighted the structure-activity relationship (SAR) improvements from the sulfone L-737,126 discovered by Merck AG. Key modifications included the introduction of dimethyl groups at the 3-phenylsulfonyl moiety and a fluorine atom on the indole ring, among others. These derivatives show promise as drug candidates for treating AIDS and related infections in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).
Dimethyl Sulfoxide (DMSO) in Research and Industry
Dimethyl sulfoxide (DMSO) is a dipolar aprotic solvent known for its low toxicity and environmental compatibility. It is extensively used across medicine, biotechnology, electrochemistry, and laser physics. The interactions of DMSO with cosolvents, including hydrogen bonds and van der Waals forces, are crucial for understanding its dissolution properties and macroscopic solution behavior. Studies by Kiefer, Noack, and Kirchner (2011) review DMSO's hydrogen bonding interactions, providing insights into this solvent's molecular structure and its implications in various applications (Kiefer, Noack, & Kirchner, 2011).
Safety and Hazards
properties
IUPAC Name |
1-(2,3-dihydroindol-1-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-17(2)14-7-9-18(17,16(20)11-14)12-23(21,22)19-10-8-13-5-3-4-6-15(13)19/h3-6,14H,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXVKOCAVQTELE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

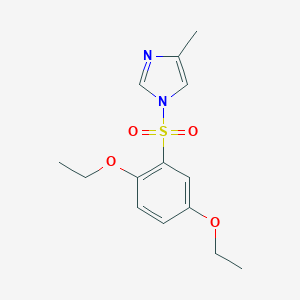
![1-[(5-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345235.png)
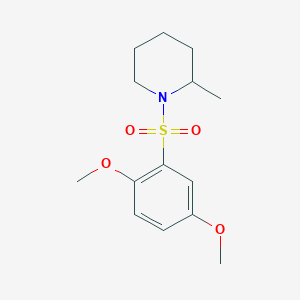

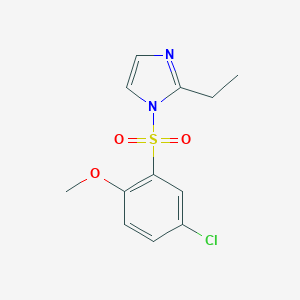
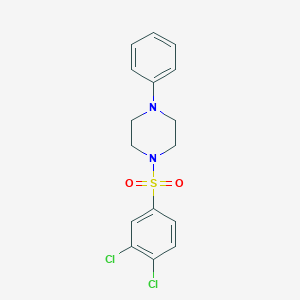
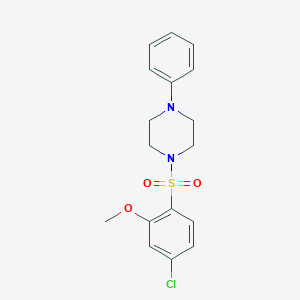
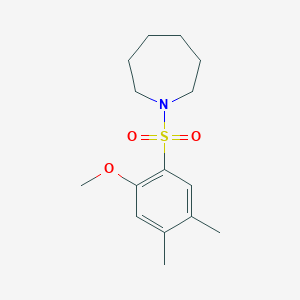


![1-[(2,4-Dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345254.png)
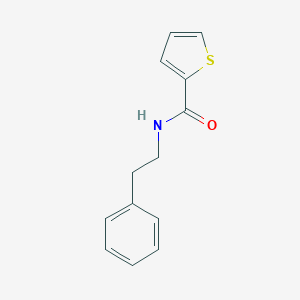
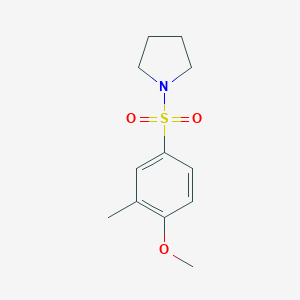
![1-[(4-Bromophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345261.png)